molecular formula C11H9ClN2O2 B12953472 Ethyl 2-chloroquinoxaline-6-carboxylate

Ethyl 2-chloroquinoxaline-6-carboxylate

Cat. No.: B12953472
M. Wt: 236.65 g/mol
InChI Key: CLNOHMBYBDTFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloroquinoxaline-6-carboxylate can be synthesized through several methods. One common method involves the chlorination of ethyl (quinoxalin-2(1H)one)-3-carboxylate. This reaction typically uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and hydrazines, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Products: Various substituted quinoxalines.

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Dihydroquinoxalines.

Scientific Research Applications

Ethyl 2-chloroquinoxaline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-chloroquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives, such as:

  • Ethyl 3-chloroquinoxaline-2-carboxylate
  • Quinoxaline N-oxides
  • Dihydroquinoxalines

Uniqueness

The unique feature of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .

By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Biological Activity

Ethyl 2-chloroquinoxaline-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. The presence of the chloro and carboxylate functional groups enhances its reactivity and potential biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It has been shown to:

  • Inhibit Enzymatic Activity : The compound can inhibit specific kinases, such as HsPim-1, which is involved in cell proliferation and survival pathways .
  • Interfere with DNA Replication : this compound disrupts cellular processes by interfering with DNA synthesis and inducing oxidative stress, leading to cellular damage .
  • Generate Reactive Oxygen Species (ROS) : The compound induces ROS production, which contributes to its antibacterial and anticancer effects by damaging cellular components .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against:

  • Gram-positive and Gram-negative Bacteria : The compound shows potent activity against resistant strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low µg/mL range .
  • Fungal Infections : Preliminary studies indicate that the compound may also possess antifungal activity, although further investigations are required to establish its efficacy against specific fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cytotoxicity Studies : In vitro assays reveal IC50 values ranging from 1.9 to 3.23 µg/mL against colorectal (HCT-116) and breast cancer (MCF-7) cell lines, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : The compound's mechanism includes apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment .

Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesReference
AntibacterialE. coli, S. aureusLow µg/mL range
AntifungalVarious fungiNot fully established
AnticancerHCT-116, MCF-71.9 - 3.23 µg/mL

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of this compound against multidrug-resistant strains of bacteria. Results indicated a significant reduction in colony-forming units (CFUs) in treated groups compared to controls, suggesting a novel mode of action distinct from existing antibiotics .
  • Anticancer Potential : In another investigation, the compound was tested on glioblastoma and lung cancer cell lines. The results showed that it effectively inhibited cell proliferation through ROS-mediated pathways, supporting its development as a potential anticancer agent .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

ethyl 2-chloroquinoxaline-6-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-8-9(5-7)13-6-10(12)14-8/h3-6H,2H2,1H3

InChI Key

CLNOHMBYBDTFKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC=C(N=C2C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.